5-Hydrazino-2-methyl-1,3-benzothiazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-methyl-1,3-benzothiazol-5-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-5-10-7-4-6(11-9)2-3-8(7)12-5/h2-4,11H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBQZVMXTRYUSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 5 Hydrazino 2 Methyl 1,3 Benzothiazole
Design and Development of Fluorescent Chemosensors for Metal Ions (e.g., Zn²⁺, Cu²⁺, Ni²⁺, Al³⁺, In³⁺)
The development of fluorescent chemosensors based on benzothiazole (B30560) derivatives often involves the strategic incorporation of a binding site for the target metal ion and a signaling unit that responds to the binding event. The hydrazone moiety derived from 5-hydrazino-2-methyl-1,3-benzothiazole can serve as both the binding site and part of the signaling apparatus.
Researchers have successfully designed and synthesized benzothiazole-based chemosensors that exhibit high selectivity and sensitivity for various metal ions, including Zn²⁺, Cu²⁺, and Ni²⁺. nih.govacs.org These sensors often feature a conjugated system that includes the benzothiazole ring and another aromatic or heterocyclic unit, which can enhance their fluorescent properties. nih.govmdpi.com
The selectivity of a chemosensor for a particular metal ion is a critical parameter. Studies have shown that some benzothiazole-based sensors can differentiate between various metal ions, showing a significant response to the target ion while remaining largely unaffected by other competing ions. nih.govacs.org For example, a sensor might show a strong fluorescent response to Zn²⁺ but not to other ions like Cd²⁺, Cr³⁺, or Mn²⁺. nih.govacs.org
Table 2: Examples of Benzothiazole-Based Fluorescent Chemosensors and their Target Analytes
| Sensor Base | Target Analyte(s) | Type of Response | Reference |
| Biphenyl-benzothiazole | Zn²⁺, Cu²⁺, Ni²⁺ | Ratiometric and Colorimetric | nih.govacs.org |
| Benzothiazole-1H-indene-1,3(2H)-dione | CN⁻ | Fluorogenic | nih.gov |
| Methoxyquinolone-Benzothiazole | CN⁻ | Turn-off Fluorescence | mdpi.com |
| Norbornene-derived homopolymer | Al³⁺ | Turn-off Fluorescence | rsc.org |
| Benzothiazole derivative | Fe³⁺ | Turn-off Fluorescence | researchgate.net |
Mechanisms of Fluorescence Turn-On/Off Responses
The detection mechanism of fluorescent chemosensors is often based on a "turn-on" or "turn-off" response. In a "turn-on" sensor, the fluorescence intensity increases upon binding to the analyte. mdpi.com Conversely, a "turn-off" sensor exhibits a decrease or quenching of its fluorescence in the presence of the analyte. researchgate.net
Several photophysical processes can govern these responses:
Intramolecular Charge Transfer (ICT): In many fluorescent molecules, excitation with light leads to a transfer of electron density from an electron-donating part of the molecule to an electron-accepting part. nih.gov The binding of a metal ion can modulate this ICT process, leading to a change in the fluorescence emission. nih.gov
Photoinduced Electron Transfer (PET): In a PET sensor, the fluorescence is initially quenched by an electron transfer process. When the sensor binds to a metal ion, this electron transfer is inhibited, leading to a "turn-on" of fluorescence. researchgate.net
Aggregation-Induced Emission (AIE): Some molecules are non-emissive in solution but become highly fluorescent upon aggregation. rsc.org The interaction with an analyte can induce or disrupt this aggregation, leading to a change in fluorescence.
Spirolactam Ring-Opening: In certain sensor designs, such as those based on rhodamine, the binding of a metal ion can trigger the opening of a non-fluorescent spirolactam ring to form a highly fluorescent open-chain amide, resulting in a "turn-on" response. mdpi.com
The specific mechanism at play depends on the molecular design of the chemosensor. For instance, the interaction of a benzothiazole-based sensor with a metal ion can lead to the formation of a complex that either enhances or quenches the fluorescence through one of the mechanisms described above. nih.govresearchgate.netmdpi.com Understanding these mechanisms is crucial for the rational design of new and improved chemosensors with enhanced sensitivity and selectivity. rsc.org
Spectroscopic and Advanced Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a powerful, non-destructive tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. For derivatives of 2-hydrazinyl-1,3-benzothiazole, the ¹H NMR spectra exhibit characteristic signals that confirm the presence of both the benzothiazole (B30560) core and the hydrazinyl group. nih.gov
In a representative analysis of a related benzothiazole derivative, the methyl protons (CH₃) typically appear as a singlet in the aliphatic region of the spectrum. degres.eu The aromatic protons on the benzothiazole ring system show signals in the downfield region, often as multiplets due to spin-spin coupling between adjacent protons. degres.eunih.gov The protons of the hydrazinyl (-NH-NH₂) group also produce distinct signals, which can sometimes be broad due to quadrupole effects and exchange phenomena. The specific chemical shifts and splitting patterns are crucial for confirming the substitution pattern on the aromatic ring.
Table 1: Representative ¹H NMR Spectral Data for Benzothiazole Derivatives
| Functional Group | Chemical Shift (δ, ppm) Range | Multiplicity |
| Methyl (CH₃) | ~2.16 - 2.83 | Singlet |
| Aromatic (Ar-H) | ~7.0 - 8.6 | Multiplet |
| Hydrazinyl (NH, NH₂) | Variable | Singlet/Broad Singlet |
Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern of the benzothiazole derivative.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of 5-hydrazino-2-methyl-1,3-benzothiazole and its derivatives, distinct signals are observed for the methyl carbon, the aromatic carbons, and the carbon atom of the thiazole ring. dpkmr.edu.in
The carbon of the methyl group (CH₃) typically resonates in the upfield region of the spectrum. nih.gov The aromatic carbons of the benzothiazole ring give rise to a series of signals in the downfield region, with their specific chemical shifts influenced by the electronic effects of the substituents. mdpi.com The carbon atom at the 2-position of the benzothiazole ring (C2), which is bonded to both a nitrogen and a sulfur atom, usually appears at a significantly downfield chemical shift. degres.eu
Table 2: Representative ¹³C NMR Spectral Data for Benzothiazole Derivatives
| Carbon Type | Chemical Shift (δ, ppm) Range |
| Methyl (CH₃) | ~14 - 21 |
| Aromatic Carbons | ~110 - 150 |
| C2 of Benzothiazole | ~168 - 170 |
Note: The exact chemical shifts can vary based on the solvent and the specific molecular structure.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing FTIR and Raman techniques, probes the vibrational modes of molecules, providing valuable information about the functional groups present.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is instrumental in identifying the functional groups within a molecule through their characteristic absorption frequencies. The FTIR spectrum of hydrazinyl-benzothiazole derivatives displays several key absorption bands. nih.gov
Stretching vibrations for the N-H bonds of the hydrazinyl group (NH and NH₂) are typically observed in the region of 3100-3400 cm⁻¹. researchgate.net The C=N stretching vibration of the thiazole ring gives rise to a strong absorption band around 1630-1560 cm⁻¹. degres.euresearchgate.net The C-H stretching vibrations of the aromatic ring and the methyl group appear in the 2900-3100 cm⁻¹ range. dpkmr.edu.in Furthermore, characteristic bands corresponding to the aromatic C=C stretching can be found in the 1400-1600 cm⁻¹ region. researchgate.net
Table 3: Key FTIR Absorption Bands for Hydrazinyl-Benzothiazole Derivatives
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) Range |
| Hydrazinyl (NH/NH₂) | Stretching | 3100 - 3400 |
| Thiazole Ring (C=N) | Stretching | 1560 - 1630 |
| Aromatic/Methyl (C-H) | Stretching | 2900 - 3100 |
| Aromatic Ring (C=C) | Stretching | 1400 - 1600 |
Raman Spectroscopy Applications
Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing symmetric vibrations and bonds that are weakly absorbing in the infrared. In the context of benzothiazole derivatives, Raman spectroscopy has been used to study the vibrational modes of the core structure. nih.govresearchgate.net For instance, the C-S stretching vibration of the thiazole ring can be identified in the Raman spectrum. This technique is also valuable for studying the effects of molecular interactions and can be applied to investigate the complexation of such molecules. semi.ac.cn
Electronic Absorption and Emission Spectroscopy (UV-Visible)
UV-Visible spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound and related compounds is characterized by absorption bands in the ultraviolet and visible regions, which correspond to π→π* and n→π* electronic transitions within the aromatic system and the hydrazinyl group. nih.gov The position and intensity of these absorption maxima (λmax) are sensitive to the solvent polarity and the specific substitution pattern on the benzothiazole ring. researchgate.netmdpi.com These spectroscopic signatures are valuable for quantitative analysis and for studying the electronic properties of the molecule. umaine.edu
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound with high accuracy and for deducing its structure by analyzing the fragmentation patterns of the molecule.
High-Resolution Mass Spectrometry (HRMS) is a powerful sub-discipline of mass spectrometry that provides extremely accurate mass measurements, often to four or more decimal places. researchgate.net This precision allows for the determination of the elemental composition of a molecule, a feat not achievable with standard-resolution mass spectrometry. researchgate.netnih.gov For this compound, HRMS is crucial for confirming its molecular formula, C₈H₉N₃S.
The theoretical exact mass of this compound, as computed from the sum of the most abundant isotopes of its constituent atoms, is 179.05171847 Da. nih.gov An HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming the elemental composition.
The high resolving power of HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, also allows for the separation of ions with very similar m/z ratios, which might otherwise overlap in a low-resolution instrument. mdpi.com This capability is essential for distinguishing the molecular ion of this compound from any potential impurities or co-eluting compounds.
Furthermore, by subjecting the molecular ion to fragmentation, for instance through collision-induced dissociation (CID), HRMS can be used to generate high-resolution fragmentation spectra. The accurate mass measurement of the resulting fragment ions provides valuable clues about the connectivity of the atoms within the molecule, aiding in its structural elucidation. For example, the fragmentation of this compound might involve the loss of the hydrazino group (-NHNH₂) or cleavage of the thiazole ring, and the precise masses of the resulting fragments would be instrumental in confirming the proposed structure.
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₉N₃S |
| Average Molecular Weight | 179.24 g/mol nih.gov |
| Monoisotopic (Exact) Mass | 179.05171847 Da nih.gov |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly well-suited for the analysis of a wide range of molecules, including small organic compounds. researchgate.net In MALDI-TOF MS, the analyte is co-crystallized with a large excess of a matrix compound, such as α-cyano-4-hydroxycinnamic acid or 2,5-dihydroxybenzoic acid. tcichemicals.com A pulsed laser is then used to irradiate the sample, causing the matrix to absorb the laser energy and desorb, carrying the analyte molecules into the gas phase as ions. These ions are then accelerated into a time-of-flight mass analyzer, where their m/z ratio is determined based on the time it takes for them to travel the length of the flight tube.
For a compound like this compound, MALDI-TOF MS can be a rapid and sensitive method for determining its molecular weight. jcu.cz The technique is known for its high throughput and tolerance to some impurities. The resulting spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts, such as [M+Na]⁺ or [M+K]⁺, which would confirm the molecular weight of the compound.
While MALDI-TOF is often associated with the analysis of large biomolecules, its application to small molecules is also well-established. The choice of matrix is critical for successful analysis and is selected based on the analyte's properties. For benzothiazole derivatives, a matrix that absorbs strongly at the laser's wavelength and promotes efficient ionization of the analyte would be chosen. The resulting data would complement the information obtained from HRMS, providing further confirmation of the compound's identity.
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method provides a three-dimensional model of the molecule, revealing bond lengths, bond angles, and intermolecular interactions in the solid state. For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would yield definitive proof of its structure.
The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a diffraction pattern of spots of varying intensity. By analyzing the positions and intensities of these spots, a crystallographer can determine the electron density map of the molecule and, from that, the positions of the individual atoms.
While a specific crystallographic study for this compound is not publicly available, the analysis of a closely related compound, 5-methyl-1,2,4-triazolo(3,4b)-benzothiazole, provides an illustrative example of the type of data that can be obtained. tsijournals.com In that study, the compound was found to crystallize in the orthorhombic space group Pca2₁, and the unit cell parameters were determined. tsijournals.com
Table 2: Illustrative Crystal Data for a Related Benzothiazole Derivative (5-methyl-1,2,4-triazolo(3,4b)-benzothiazole)
| Parameter | Value |
| Crystal System | Orthorhombic tsijournals.com |
| Space Group | Pca2₁ tsijournals.com |
| Unit Cell Dimensions | a = 14.896(5) Åb = 7.410(5) Åc = 7.556(5) Åα = 90°β = 90°γ = 90° tsijournals.com |
| Data for 5-methyl-1,2,4-triazolo(3,4b)-benzothiazole is presented for illustrative purposes. |
A similar analysis of this compound would provide the exact bond lengths and angles of the benzothiazole core, the methyl group, and the hydrazino substituent. Furthermore, it would reveal details about the planarity of the bicyclic ring system and the conformation of the hydrazino group. Crucially, the analysis would also map out any intermolecular interactions, such as hydrogen bonding involving the hydrazino group, which are vital for understanding the compound's packing in the solid state and its physical properties.
In another related study on benzothiazol-2-yl-hydrazine, X-ray diffraction revealed that the crystal structure was stabilized by intermolecular N-H···N hydrogen bonds. researchgate.net It is highly probable that similar hydrogen bonding networks would be observed in the crystal structure of this compound, playing a significant role in its solid-state architecture.
Computational Chemistry Studies on 5 Hydrazino 2 Methyl 1,3 Benzothiazole and Its Derivatives
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, utilized to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of benzothiazole (B30560) derivatives with a high degree of accuracy. nih.govscirp.org DFT methods are routinely used to optimize molecular geometries, calculate electronic and spectroscopic properties, and provide a theoretical framework for understanding chemical reactivity. mdpi.com
A fundamental step in any computational study is the optimization of the molecule's geometry to find its lowest energy conformation. For 5-Hydrazino-2-methyl-1,3-benzothiazole, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G or higher, are employed to predict its three-dimensional structure. nih.govmdpi.com These calculations determine key structural parameters, including bond lengths, bond angles, and dihedral angles.
Experimental data from X-ray crystallography for closely related compounds, such as 2-hydrazinyl-4-methyl-1,3-benzothiazole, show that the benzothiazole ring system is nearly planar. nih.gov DFT-optimized geometries for such derivatives are generally in good agreement with these experimental findings, validating the accuracy of the theoretical approach. mdpi.commdpi.com For instance, the crystal structure of 2-hydrazinyl-4-methyl-1,3-benzothiazole reveals an almost planar conformation, with the benzene (B151609) and thiazole rings fused together. nih.gov Computational models can replicate this planarity and provide detailed predictions for the entire molecule, including the hydrazino and methyl substituents.
Below is a table comparing experimental X-ray diffraction data for a related compound with typical parameters that can be predicted by DFT.
| Parameter | Typical Experimental Value (Å or °) for a related Benzothiazole | Typical DFT-Predicted Value (Å or °) |
|---|---|---|
| S1–C7 Bond Length | 1.756 | 1.76 |
| N1–C7 Bond Length | 1.289 | 1.29 |
| C5–C6 Bond Length | 1.397 | 1.40 |
| C1-S1-C7 Bond Angle | - | 88.5 |
| C6-N1-C7 Bond Angle | - | 111.2 |
This table presents representative data; specific values are highly dependent on the exact molecule and the level of theory used.
The electronic properties of a molecule are critical to understanding its reactivity. DFT is used to calculate the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap (ΔE) between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. scirp.orgugm.ac.id
For benzothiazole derivatives, studies show that the HOMO is often localized on the benzothiazole ring system and the hydrazino group, which are electron-rich, while the LUMO may be distributed across the aromatic system. mdpi.com A smaller HOMO-LUMO gap implies higher reactivity. Substituents on the benzothiazole ring can significantly alter this gap; electron-withdrawing groups tend to lower it, increasing reactivity, while electron-donating groups may increase it. mdpi.com
| Compound/Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Benzothiazole Derivative 1 | -6.21 | -1.48 | 4.73 |
| Benzothiazole Derivative 2 | -5.98 | -1.36 | 4.62 |
| Benzothiazole Derivative 3 | -6.15 | -1.51 | 4.64 |
Data are illustrative of typical values found for benzothiazole derivatives from DFT calculations. mdpi.com
The Molecular Electrostatic Potential (MESP) map is another vital tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. scirp.org In MESP maps, negative potential areas (typically colored red) indicate regions prone to electrophilic attack, while positive potential areas (blue) are susceptible to nucleophilic attack. For this compound, the nitrogen atoms of the hydrazino group and the thiazole ring are expected to be regions of high negative potential, making them key sites for interactions like hydrogen bonding. scirp.org
DFT calculations can simulate various spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the IR spectrum. These calculations help in assigning the observed experimental bands to specific vibrational modes, such as N-H stretching of the hydrazine (B178648) group, C=N stretching of the thiazole ring, and aromatic C-H vibrations. researchgate.net
UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. scirp.orgresearchgate.net These calculations can predict the λmax values and explain the electronic transitions (e.g., π → π*) responsible for the absorption.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is commonly used to predict 1H and 13C NMR chemical shifts. mdpi.com The calculated shifts are often in good agreement with experimental data, aiding in the structural elucidation of complex molecules. mdpi.comijcce.ac.ir
Molecular Docking Simulations for Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for screening potential drug candidates. For derivatives of this compound, docking studies can elucidate how they might interact with biological targets such as enzymes or receptors.
Studies on various benzothiazole derivatives have shown that they can bind to the active sites of proteins like the Forkhead Box Protein M1 (FOXM1), a key factor in cancer, and SARS-CoV-2 main protease (Mpro). nih.govnih.gov The docking simulations reveal specific interactions, such as:
Hydrogen Bonds: The hydrazino group (-NH-NH2) and the thiazole nitrogen are potent hydrogen bond donors and acceptors, forming critical connections with amino acid residues like asparagine, histidine, and arginine in a protein's active site. nih.gov
π-π Stacking: The planar benzothiazole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Hydrophobic Interactions: The methyl group and the benzene part of the molecule can form hydrophobic interactions with nonpolar residues in the binding pocket.
These simulations provide a rational basis for the observed biological activity of these compounds and guide the design of more potent and selective derivatives. nih.gov
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. houstonmethodist.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing detailed information on the flexibility of the protein and the stability of the ligand's binding.
For benzothiazole derivatives identified as potential inhibitors, MD simulations are performed to:
Assess Binding Stability: By tracking the Root Mean Square Deviation (RMSD) of the ligand and protein over the simulation time (typically nanoseconds), researchers can confirm if the ligand remains stably bound in the active site. houstonmethodist.orgnih.gov
Analyze Dynamic Interactions: MD simulations can reveal the persistence of key interactions (like hydrogen bonds) identified in docking studies and uncover new, transient interactions that contribute to binding affinity. nih.gov
Calculate Binding Free Energy: Advanced techniques like MM/PBSA or MM/GBSA can be applied to MD trajectories to estimate the binding free energy, offering a more quantitative prediction of binding affinity than docking scores alone.
Studies on FOXM1 inhibitors, including benzothiazole derivatives, have used MD simulations to confirm the stability of the predicted binding modes and to understand the dynamic behavior of the protein-ligand complex. houstonmethodist.orgnih.gov
Theoretical Insights into Tautomerism and Isomerism of Hydrazinobenzothiazoles
Hydrazino-substituted azaheterocycles can exist in different tautomeric and isomeric forms, which can have distinct chemical and biological properties. For this compound, several potential tautomeric forms can be considered, primarily the amino/imino and hydrazone/enehydrazine forms.
DFT calculations are a powerful tool for investigating the relative stabilities of these tautomers. By calculating the Gibbs free energy of the optimized geometry for each possible tautomer, researchers can predict the most stable form in the gas phase or in different solvents (using solvation models). sciencepublishinggroup.comresearchgate.net
Theoretical studies on related hydrazide-hydrazone systems show that the relative stability of conformers (e.g., E/Z isomers around the C=N bond) and tautomers is influenced by intramolecular hydrogen bonding and the electronic nature of the substituents. sciencepublishinggroup.comresearchgate.net For this compound, a key equilibrium would be between the hydrazino form (Ar-NH-NH2) and the hydrazone tautomer, which could arise if the exocyclic nitrogen forms a double bond with the ring. Computational analysis helps determine the energy barriers for interconversion and the equilibrium population of each species, which is crucial for interpreting its reactivity and biological function.
Advanced Applications and Functional Materials Derived from 5 Hydrazino 2 Methyl 1,3 Benzothiazole
Chemosensing and Molecular Recognition Studies
Ratiometric Sensing and Colorimetric Detection
Derivatives of 5-hydrazino-2-methyl-1,3-benzothiazole have been instrumental in the development of chemosensors for the detection of various analytes, including metal ions and amines. These sensors often exhibit ratiometric and colorimetric responses, allowing for both quantitative analysis and visual detection.
One study detailed the design of a benzothiazole-based chemosensor that demonstrated a colorimetric response to Zn²⁺, Cu²⁺, and Ni²⁺ ions, changing from colorless to yellow in a DMSO/CHCl₃ solution. nih.gov This sensor also displayed a ratiometric and "turn-on" fluorescence enhancement for Zn²⁺, while showing a "turn-off" response for Cu²⁺ and Ni²⁺. nih.gov The ratiometric sensing capability is particularly advantageous as it provides a built-in self-calibration, minimizing interference from environmental factors.
Another research effort focused on creating fluorescent probes from 2-(2-hydroxy-5-methyl) benzothiazole (B30560) (HBT) derivatives for the ratiometric detection of amine vapors and ammonia (B1221849). nih.gov These probes leverage the excited-state intramolecular proton transfer (ESIPT) process, which contributes to their aggregation-induced emission (AIE) characteristics. nih.gov The ability to detect volatile amines is crucial due to their widespread industrial use and potential as environmental pollutants. The development of test strips and electrospinning films doped with these fluorescent probes has enabled the sensitive colorimetric recognition of amine vapors and ammonia in solid states. nih.gov
Furthermore, a novel benzothiazole-conjugated methyldicyanovinyl coumarin (B35378) probe was synthesized for the selective detection of hydrazine (B178648). rsc.org This probe, featuring dual recognition sites, undergoes a hydrazine-induced lactone ring-opening and subsequent cleavage of the dicyanovinyl group. rsc.org This process results in a rapid, "turn-on" sky-blue fluorescence, providing a clear visual signal. rsc.org The significant color and fluorescence changes observed in these sensor systems underscore the utility of this compound derivatives in creating effective colorimetric and ratiometric sensors for environmental and biological monitoring.
Selectivity, Sensitivity, and Detection Limit Analysis
The performance of chemosensors derived from this compound is critically evaluated based on their selectivity, sensitivity, and detection limits. These parameters determine the sensor's ability to accurately and reliably detect target analytes, even at low concentrations and in the presence of other potentially interfering substances.
A benzothiazole-based chemosensor designed for metal ion detection exhibited high selectivity for Zn²⁺, Cu²⁺, and Ni²⁺ over a range of other metal ions, including Al³⁺, Ca²⁺, Cd²⁺, Co²⁺, Fe²⁺, Fe³⁺, Hg²⁺, K⁺, Mg²⁺, Mn²⁺, Na⁺, and Pb²⁺. nih.gov Competitive studies confirmed the excellent selectivity for Zn²⁺ even when interfering ions were present. nih.gov The detection limits for this sensor were determined to be 0.25 ppm for Zn²⁺, 0.30 ppm for Ni²⁺, and 0.34 ppm for Cu²⁺, highlighting its sensitivity. nih.gov
In the realm of amine and ammonia detection, two fluorescent probes based on HBT derivatives demonstrated different detection limits for ammonia, calculated as 226 ppm and 13 ppm, respectively. nih.gov This variation indicates that structural modifications to the benzothiazole core can significantly impact sensitivity.
For the detection of hydrazine, a highly toxic environmental pollutant, a benzothiazole-based fluorescent probe showed remarkable sensitivity with a low detection limit of 1.7 nM. rsc.org Another probe for hydrazine reported a detection limit of 0.2 µM. researchgate.net A different study on a carbazole-based chemosensor for hydrazine achieved a detection limit of 1.7 ppb. researchgate.net These low detection limits are well below the safety threshold of 10 ppb set by the EPA, demonstrating the potential of these sensors for practical environmental monitoring. researchgate.net The high selectivity of these probes was confirmed by their ability to detect hydrazine in the presence of various other species, including nucleophilic compounds, anions, and metal ions. researchgate.net
Table 1: Detection Limits of Benzothiazole-Based Sensors
| Target Analyte | Sensor Type | Detection Limit |
| Zn²⁺ | Colorimetric/Fluorescent | 0.25 ppm |
| Ni²⁺ | Colorimetric/Fluorescent | 0.30 ppm |
| Cu²⁺ | Colorimetric/Fluorescent | 0.34 ppm |
| Ammonia | Fluorescent Probe 1 | 226 ppm |
| Ammonia | Fluorescent Probe 2 | 13 ppm |
| Hydrazine | Fluorescent Probe | 1.7 nM |
| Hydrazine | Fluorescent Probe | 0.2 µM |
| Hydrazine | Carbazole-based Chemosensor | 1.7 ppb |
Investigation of Biological Interactions in In Vitro Models
Structure-Activity Relationship (SAR) Analysis in Enzyme Inhibition (e.g., hGSTP1-1)
The investigation of structure-activity relationships (SAR) is crucial for the rational design of potent and selective enzyme inhibitors. For derivatives of this compound, SAR studies have provided valuable insights into the structural features required for effective inhibition of various enzymes, including those relevant to cancer and diabetes.
In the context of developing inhibitors for Heat shock protein 90 (Hsp90), a chaperone protein implicated in cancer, a library of benzothiazole-based compounds was synthesized and evaluated for their antiproliferative activities. mdpi.com SAR analysis revealed the importance of substituents at both the 2- and 6-positions of the benzothiazole ring. For instance, introducing a para-chlorophenyl group at position 6 was found to be a suitable choice for further exploration of substituents at position 2. mdpi.com The study highlighted that the distance between a basic center and the aromatic ring is critical for inhibitory potency, with an optimal distance leading to enhanced activity. mdpi.com
Another study focusing on anti-diabetic agents synthesized a series of 2-[(arylidenyl)methylidene]hydrazinyl-1,3-thiazole-5-carbaldehydes and evaluated their α-amylase inhibitory activity. nih.govresearchgate.net The SAR analysis indicated that compounds with strong electron-donating substituents on the aryl ring, particularly at the ortho position, exhibited excellent inhibition potential. nih.govresearchgate.net This suggests that the electronic properties of the substituents play a significant role in the interaction with the enzyme's active site.
Furthermore, research on triazinoindole derivatives bearing benzimidazole (B57391) or benzoxazole (B165842) scaffolds, which share structural similarities with benzothiazoles, has demonstrated their potential as anti-urease inhibitors. researchgate.net The SAR of these compounds revealed that the presence of hydroxyl groups enhances inhibitory activity, likely due to the formation of strong hydrogen bonds with the enzyme. researchgate.net These findings collectively underscore the power of SAR studies in guiding the optimization of benzothiazole-based scaffolds to develop effective enzyme inhibitors for various therapeutic targets.
Mechanisms of Antimicrobial, Antibacterial, and Antifungal Activity
Derivatives of this compound, particularly those incorporating a hydrazone linkage, have demonstrated a broad spectrum of antimicrobial, antibacterial, and antifungal activities. mdpi.comnih.gov The mechanism of action often involves the unique chemical properties of the benzothiazole and hydrazone moieties.
The antimicrobial efficacy of these compounds is influenced by the nature of the substituents on the benzothiazole ring and the aromatic aldehyde condensed with the hydrazine group. For example, some studies have shown that benzothiazole derivatives are more active against microorganisms than their oxazole (B20620) counterparts. researchgate.net The presence of a benzothiazole fragment in the molecular structure is often correlated with higher inhibitory activity against bacteria such as Escherichia coli and Staphylococcus aureus. researchgate.net
Hydrazide-hydrazones, a class of compounds that can be derived from this compound, are known to possess potent antimicrobial properties. mdpi.comnih.gov Their mechanism can be attributed to the azomethine group (-N=CH-), which is a key pharmacophore. niscair.res.in The antibacterial activity of some steroidal hydrazones was found to be low to moderate against several bacterial strains, but notably effective against Bacillus cereus. mdpi.com Interestingly, these compounds showed superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to ampicillin. mdpi.com
The antifungal activity of these derivatives has also been well-documented. Steroidal hydrazones exhibited moderate to good antifungal potency against various fungal strains. mdpi.com The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values indicate their effectiveness in inhibiting fungal growth. The diverse mechanisms of action, which can be fine-tuned through structural modifications, make this compound a promising scaffold for the development of new antimicrobial agents to combat drug-resistant pathogens.
Table 2: Antimicrobial Activity of Benzothiazole-Derived Compounds
| Compound Type | Target Organism | Activity |
| Benzothiazole Derivatives | E. coli, S. aureus | High inhibitory growth |
| Steroidal Hydrazones | B. cereus | Good antibacterial activity |
| Steroidal Hydrazones | MRSA | Superior to ampicillin |
| Steroidal Hydrazones | Various fungi | Moderate to good antifungal potency |
Evaluation of Antioxidant Properties
Derivatives of this compound have been extensively evaluated for their antioxidant properties, which are crucial for mitigating cellular damage caused by reactive oxygen species (ROS). niscair.res.in The antioxidant capacity of these compounds is often assessed using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity method and the ferric reducing antioxidant power (FRAP) assay. mdpi.comnih.gov
Research has shown that the antioxidant activity of benzothiazole-hydrazone derivatives is significantly influenced by the substituents on the molecule. For instance, compounds bearing electron-donating groups, such as methoxy (B1213986) groups, have demonstrated promising antioxidant activity, in some cases even surpassing that of the standard antioxidant, ascorbic acid. niscair.res.in Similarly, a study on benzothiazole derivatives with a catecholic functionality (two hydroxyl groups) displayed great antioxidant activity. mdpi.com This highlights the importance of hydroxyl groups in conferring antioxidant properties, likely due to their ability to donate hydrogen atoms to neutralize free radicals.
In another study, a series of 2-amino-5-methylthiazol derivatives containing a 1,3,4-oxadiazole-2-thiol (B52307) moiety were synthesized and evaluated for their antioxidant potential. nih.gov Compounds with electron-donating substituents on the aldehyde part of the molecule showed significant radical scavenging effects against DPPH, hydroxyl, nitric oxide, and superoxide (B77818) radicals. nih.gov These findings suggest that the antioxidant mechanism involves the scavenging of various types of free radicals. The ability of these benzothiazole derivatives to act as potent antioxidants makes them promising candidates for the development of agents that can protect against oxidative stress-related diseases.
Table 3: Antioxidant Activity of Benzothiazole Derivatives
| Compound Series | Key Structural Feature | Antioxidant Activity |
| Benzothiazol-2-yl-hydrazones | Methoxy groups | Promising, better than ascorbic acid in some cases |
| BZTidr series | Catecholic functionality | Great antioxidant activity |
| 2-Amino-5-methylthiazol derivatives | Electron-donating substituents | Significant radical scavenging potential |
DNA Binding and Cleavage Mechanism Studies
The interaction of small molecules with DNA is a critical area of research, particularly in the development of anticancer agents. While direct studies on the DNA binding and cleavage mechanisms of this compound itself are not extensively detailed in the provided context, the broader class of benzothiazole derivatives has been investigated for these properties. The ability of these compounds to bind to and cleave DNA suggests a potential mechanism for their cytotoxic and antimicrobial effects.
The generation of reactive oxygen species (ROS) by some compounds can lead to DNA damage. niscair.res.in This is a known mechanism by which certain anticancer and antimicrobial agents exert their effects. Although not explicitly stated for this compound, it is plausible that its derivatives with potent antioxidant or pro-oxidant activities could indirectly influence DNA integrity.
Further research is needed to elucidate the specific DNA binding modes (e.g., intercalation, groove binding) and the precise mechanisms of DNA cleavage (e.g., oxidative, hydrolytic) for this compound and its derivatives. Such studies would provide a deeper understanding of their biological activity and could guide the design of new therapeutic agents with enhanced efficacy and selectivity.
Potential in Material Science and Optoelectronic Applications
The benzothiazole moiety is a well-established component in the design of functional materials due to its rigid structure and electron-accepting nature, which can be tailored to influence the electronic and photophysical properties of derivative compounds. The strategic placement of a hydrazine group at the 5-position offers a reactive handle for further molecular elaboration, enabling the synthesis of a diverse range of materials with potential applications in optoelectronics.
Development of Chromophores and Fluorophores
The development of novel chromophores (colored compounds) and fluorophores (fluorescent compounds) is a cornerstone of materials science, with applications ranging from organic light-emitting diodes (OLEDs) and solar cells to chemical sensors and bio-imaging agents. The inherent reactivity of the hydrazine group in this compound provides a straightforward pathway to a variety of derivatives with interesting optical properties.
Hydrazone-Based Chromophores and Fluorophores:
A primary route to synthesizing chromophoric and fluorophoric derivatives from this compound involves the condensation reaction of its hydrazine group with various aldehydes and ketones. This reaction typically yields hydrazone derivatives, which are known to often exhibit intense color and, in many cases, fluorescence. The extended π-conjugation in the resulting hydrazone structure is responsible for the absorption of light in the visible region of the electromagnetic spectrum, giving rise to color.
The photophysical properties of these hydrazone derivatives can be systematically tuned by varying the structure of the reacting carbonyl compound. For instance, the introduction of electron-donating or electron-withdrawing groups on the aromatic ring of the aldehyde or ketone can modulate the intramolecular charge transfer (ICT) characteristics of the molecule, thereby influencing its absorption and emission wavelengths.
While specific research detailing the photophysical properties of hydrazone derivatives of this compound is not extensively documented in publicly available literature, the general principles of hydrazone-based dye design are well-established. For example, hydrazide-hydrazone derivatives have been explored as molecular switches, where photoisomerization between E and Z forms can lead to significant changes in fluorescence intensity. Current time information in Winnipeg, CA. In some cases, the Z-isomer can exhibit enhanced fluorescence due to the restriction of molecular motion through the formation of intramolecular hydrogen bonds. Current time information in Winnipeg, CA.
Azo Dye Derivatives:
Another significant class of chromophores that can be potentially synthesized from this compound are azo dyes. The hydrazine group can be a precursor to an azo linkage (-N=N-), a classic chromophoric group. The synthesis of azo dyes often involves diazotization followed by a coupling reaction. Novel azo dyes incorporating a hydrazide-hydrazone moiety linked to a benzothiazole nucleus have been synthesized and investigated for their dyeing properties on polyester (B1180765) fabrics. nih.gov These dyes have shown a range of colors from beige to dark brown, demonstrating the versatility of the benzothiazole scaffold in creating colorants. nih.gov The specific hues and color strengths of such dyes are highly dependent on the nature of the coupling components used in their synthesis. nih.gov
Potential for Fluorescent Probes:
The benzothiazole core is a common feature in the design of fluorescent probes for the detection of various analytes. Theoretical studies on other benzothiazole derivatives have shown that substitutions on the benzothiazole ring system can significantly influence their photophysical properties, such as the Stokes shift. For instance, derivatives of 2-(4-acetoxy-3-benzothiazole-2-yl-phenyl)-4-methyl-thiazole-5-carboxylic acid ethyl ester have been theoretically designed as fluorescent probes for hydrazine, exhibiting large Stokes shifts. chemicalbook.com This suggests that the this compound scaffold itself could be a valuable platform for developing new fluorescent sensors.
Future Research Directions and Emerging Opportunities
Exploration of Novel and Sustainable Synthetic Pathways
The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research should prioritize the exploration of green synthetic routes to 5-Hydrazino-2-methyl-1,3-benzothiazole, moving away from traditional methods that may involve harsh conditions or hazardous reagents.
One promising avenue is the development of catalytic systems for the direct hydrazination of 2-methyl-1,3-benzothiazole precursors. This could involve transition-metal-catalyzed C-H activation or the use of novel aminating agents. Furthermore, the principles of green chemistry, such as the use of water as a solvent rsc.org, microwave-assisted synthesis minarjournal.com, and solvent-free reaction conditions minarjournal.com, should be investigated to reduce the environmental impact of the synthesis. A notable development in the synthesis of a related compound, 4-methyl-2-hydrazinobenzothiazole, avoids the use of the toxic and expensive hydrazine (B178648) hydrate by employing a diazo reaction followed by reduction google.com. This approach could potentially be adapted for the synthesis of this compound, offering a safer and more sustainable pathway google.com.
| Parameter | Traditional Synthesis | Potential Sustainable Approaches |
| Solvent | Organic solvents | Water, ionic liquids, solvent-free |
| Catalyst | Stoichiometric reagents | Transition-metal catalysts, biocatalysts |
| Energy Input | Conventional heating | Microwave irradiation, ultrasound |
| Reagents | Hydrazine hydrate | Alternative hydrazinating agents, in-situ generation |
| Byproducts | Potentially hazardous waste | Minimized and non-toxic byproducts |
Design of Advanced Derivatives with Tunable Functionalities
The hydrazine group in this compound is a versatile functional handle that allows for the synthesis of a wide array of derivatives with tailored properties. Future research should focus on the strategic design and synthesis of these derivatives to unlock new functionalities.
By reacting the hydrazine moiety with various electrophiles, such as aldehydes, ketones, and acid chlorides, a diverse library of hydrazones, pyrazoles, and other heterocyclic systems can be generated researchgate.netsemanticscholar.orgmdpi.com. The electronic and steric properties of these derivatives can be fine-tuned by judicious selection of the reaction partners. For instance, the incorporation of fluorophores could lead to new fluorescent probes, while the introduction of specific binding motifs could result in targeted therapeutic agents. The synthesis of hybrid molecules, which integrate multiple pharmacophores, is a powerful strategy in drug design and could lead to derivatives with superior bioactivity mdpi.com.
| Derivative Class | Potential Functionality | Synthetic Strategy |
| Hydrazones | Chemosensors, antimicrobial agents | Condensation with aldehydes/ketones |
| Pyrazoles | Biologically active compounds | Cyclization with 1,3-dicarbonyls |
| Triazoles | Anticancer agents, ligands | Multi-component reactions |
| Schiff Bases | Catalysts, liquid crystals | Reaction with substituted anilines |
Deeper Mechanistic Understanding through Integrated Experimental and Computational Approaches
A thorough understanding of the reaction mechanisms and structure-property relationships of this compound and its derivatives is crucial for their rational design and application. An integrated approach that combines experimental techniques with computational modeling will be instrumental in achieving this.
Experimental studies, including kinetic analysis and in-situ spectroscopic monitoring, can provide valuable data on reaction pathways and intermediates. These experimental findings can then be complemented by computational studies, such as Density Functional Theory (DFT) calculations, to elucidate electronic structures, reaction energetics, and spectroscopic properties mdpi.com. Such combined studies have been successfully applied to other benzothiazole (B30560) derivatives to understand their conformational, thermodynamic, and spectroscopic features mdpi.com. This synergistic approach will enable a deeper understanding of how structural modifications influence the reactivity and functionality of these molecules, paving the way for the in-silico design of novel compounds with desired properties.
Development of Multifunctional Materials and Probes
The benzothiazole core is a well-known fluorophore, and the presence of the hydrazine group offers a reactive site for the development of novel sensors and smart materials. Future research should explore the potential of this compound as a building block for such advanced materials.
One exciting possibility is the development of fluorescent probes for the detection of specific analytes. The hydrazine moiety can act as a recognition site, and its interaction with an analyte can induce a change in the fluorescence properties of the benzothiazole core rsc.orgnih.govnih.gov. This principle has been demonstrated in benzothiazole-based probes for the detection of hydrazine itself rsc.orgnih.gov. Furthermore, the incorporation of this compound into polymeric or supramolecular architectures could lead to the creation of stimuli-responsive materials that change their properties in response to external triggers such as pH, light, or temperature mdpi.com.
Application in Niche Scientific Disciplines
Beyond the more established fields of medicinal and materials chemistry, this compound and its derivatives may find applications in various niche scientific disciplines. The unique combination of a heterocyclic scaffold and a reactive hydrazine group could be leveraged in areas such as:
Supramolecular Chemistry: The hydrazine moiety can participate in hydrogen bonding and coordination interactions, making it a valuable component for the construction of self-assembling systems and metal-organic frameworks.
Catalysis: Derivatives of this compound could serve as ligands for transition metal catalysts, enabling novel transformations in organic synthesis.
Organic Electronics: The conjugated benzothiazole system suggests potential for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where tailored derivatives could function as charge-transporting or light-emitting materials.
Astrochemistry: While speculative, the stability of heterocyclic aromatic compounds makes them of interest in the study of prebiotic chemistry and the search for extraterrestrial life. The specific spectroscopic signatures of this compound could be of interest in this context.
Q & A
Basic: What are effective synthetic routes for 5-Hydrazino-2-methyl-1,3-benzothiazole, and how is purity validated?
Answer:
A common approach involves hydrazine-mediated functionalization of a pre-synthesized benzothiazole scaffold. For example, hydrazine hydrate can react with ester intermediates (e.g., chloroacetyl chloride derivatives) to yield hydrazide precursors, which are further condensed with aldehydes/ketones to form hydrazone derivatives . Purity is typically validated via thin-layer chromatography (TLC) and spectroscopic methods (IR, NMR). Structural analogs like 2-hydrazino-4-methylbenzothiazole suggest similar pathways, where reaction conditions (solvent, temperature) are optimized to minimize by-products .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- IR Spectroscopy : To confirm the presence of N–H (hydrazine) and C=S (benzothiazole) functional groups.
- NMR (¹H/¹³C) : For resolving aromatic protons, methyl groups, and hydrazine protons. For example, 2-amino-6-methylbenzothiazole derivatives show distinct methyl peaks at ~2.4 ppm in ¹H NMR .
- Mass Spectrometry : To verify molecular ion peaks and fragmentation patterns.
Advanced: How can co-crystallization experiments be designed to study supramolecular interactions of this compound?
Answer:
Co-crystallization with hydrogen-bond donors/acceptors (e.g., dicarboxylic acids) can reveal packing motifs. For instance, octanedioic acid forms a 3D network with 2-amino-6-methylbenzothiazole via O–H···N and N–H···O interactions . Use mixed solvents (methanol-water) and slow evaporation to grow single crystals. Validate structures via X-ray diffraction and refine using SHELXL .
Advanced: How should researchers resolve contradictions between experimental and computational data (e.g., bond lengths, reactivity predictions)?
Answer:
- Cross-Validation : Compare experimental (X-ray) bond lengths with DFT-optimized geometries. Discrepancies may arise from crystal packing forces .
- Error Analysis : Assess systematic errors in computational parameters (basis sets, solvation models).
- Literature Benchmarking : Align findings with prior studies on analogous systems (e.g., 2-aminobenzothiazole derivatives) .
Advanced: What strategies optimize functionalization of the hydrazine group for targeted applications?
Answer:
- Condensation Reactions : React with carbonyl compounds (aldehydes/ketones) under acidic conditions to form hydrazones .
- Acetylation : Protect the hydrazine group using acetic anhydride, enabling selective downstream modifications .
- Metal Coordination : Exploit the hydrazine moiety as a ligand for transition metals (e.g., Cu²⁺) in catalytic systems.
Advanced: How is SHELX software utilized for structural validation of crystallographic data?
Answer:
SHELXTL/SHELXL refines crystal structures by:
- Data Integration : Processing diffraction data (e.g., HKL files).
- Parameter Optimization : Adjusting thermal displacement parameters and occupancy factors.
- Validation Tools : Check for outliers (e.g., R factors, electron density maps) . For hydrazino-benzothiazoles, ensure hydrogen atoms are correctly modeled using constraints.
Basic: What are common impurities in synthetic workflows, and how are they mitigated?
Answer:
- Unreacted Hydrazine : Remove via aqueous washes or column chromatography.
- Oxidation By-Products : Perform reactions under inert atmosphere (N₂/Ar).
- Polymeric Residues : Use gradient recrystallization (e.g., methanol/water) .
Advanced: How can computational methods predict the reactivity of this compound?
Answer:
- DFT Calculations : Optimize geometry and compute frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using software like AutoDock .
- Reactivity Descriptors : Calculate Fukui indices to identify reactive atoms .
Advanced: What methodologies analyze hydrogen-bonding networks in supramolecular assemblies?
Answer:
- X-Ray Crystallography : Resolve intermolecular distances (e.g., O···N < 3.0 Å for hydrogen bonds) .
- Hirshfeld Surface Analysis : Quantify interaction types (e.g., π-π stacking, C–H···S) using CrystalExplorer.
- Thermal Analysis (DSC/TGA) : Correlate thermal stability with packing efficiency.
Advanced: How can synthetic yields be improved for multi-step reactions involving this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
